molecular formula C14H7FN2O4 B463979 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 166658-69-1

2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B463979
CAS No.: 166658-69-1
M. Wt: 286.21g/mol
InChI Key: ZFKGQGVYTBHFNT-UHFFFAOYSA-N
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Description

2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluoro and nitro substituent on the phenyl ring, which is attached to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-fluoro-5-nitrobenzene.

    Cyclization: The nitro-substituted benzene derivative is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core, leading to the formation of quinonoid structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-(2-amino-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinonoid derivatives of the isoindole core.

Scientific Research Applications

2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the nitro and fluoro groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine substituent instead of fluorine.

    2-(2-bromo-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a bromine substituent instead of fluorine.

    2-(2-iodo-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with an iodine substituent instead of fluorine.

Uniqueness

The presence of the fluoro substituent in 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione imparts unique properties, such as increased stability and altered electronic characteristics, compared to its chloro, bromo, and iodo analogs. These differences can influence the compound’s reactivity and its interactions with biological targets.

Properties

IUPAC Name

2-(2-fluoro-5-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKGQGVYTBHFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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